
2'-Chloro-4'-(trifluoromethyl)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. This compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2’-Chloro-4’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light. The reaction conditions usually involve a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Chloro-4’-(trifluoromethyl)phenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenacyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-4’-(trifluoromethyl)phenacyl bromide is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is employed in the development of drugs and diagnostic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2’-Chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chloro and trifluoromethyl) enhances its electrophilicity, making it a potent intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4’-chloroacetophenone: Similar in structure but lacks the trifluoromethyl group.
2-Chloro-4’-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of the phenacyl bromide moiety.
Uniqueness
2’-Chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of chloro, trifluoromethyl, and bromide groups, which confer distinct reactivity and versatility in synthetic applications. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical industries .
Eigenschaften
Molekularformel |
C9H5BrClF3O |
|---|---|
Molekulargewicht |
301.49 g/mol |
IUPAC-Name |
2-bromo-1-[2-chloro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 |
InChI-Schlüssel |
BNJSCVFMFFERGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


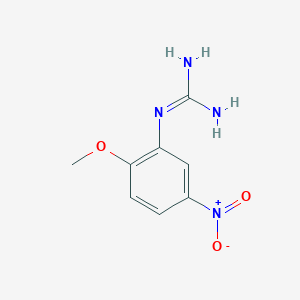
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
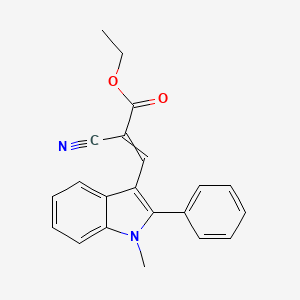
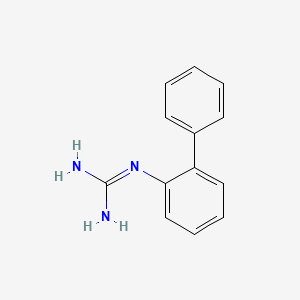

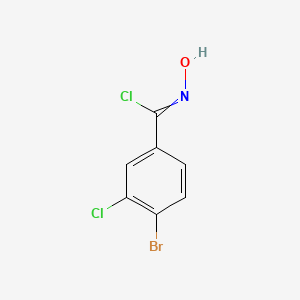
![9-Methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylic Acid](/img/structure/B13686211.png)
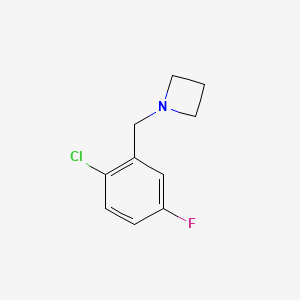
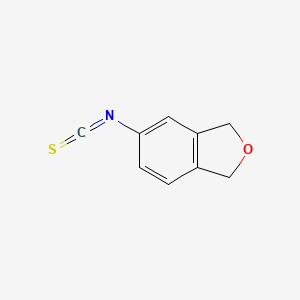
![6-Fluoro-2-azaspiro[3.4]octane](/img/structure/B13686229.png)
dimethylsilane](/img/structure/B13686239.png)

![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)
![1,4-Dichlorofuro[3,4-d]pyridazine](/img/structure/B13686254.png)
